molecular formula C23H30N2O2 B2885658 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide CAS No. 955592-62-8

2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide

Cat. No.: B2885658
CAS No.: 955592-62-8
M. Wt: 366.505
InChI Key: PLMCMUACSPMQND-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a tetrahydroquinoline moiety, and an acetamide linkage. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction of 3-methylphenol with an appropriate halogenating agent (e.g., bromine) to form 3-methylphenyl bromide.

    Nucleophilic Substitution: The 3-methylphenyl bromide undergoes nucleophilic substitution with an ethylamine derivative to form the phenoxy intermediate.

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is synthesized through a Pictet-Spengler reaction, involving the condensation of an appropriate aldehyde with a tryptamine derivative.

    Coupling Reaction: The phenoxy intermediate is coupled with the tetrahydroquinoline moiety using a suitable coupling agent (e.g., EDCI) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenoxy compounds.

Scientific Research Applications

2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
  • 2-(3-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
  • 2-(3-methylphenoxy)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide

Uniqueness

2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-13-25-14-5-7-20-16-19(9-10-22(20)25)11-12-24-23(26)17-27-21-8-4-6-18(2)15-21/h4,6,8-10,15-16H,3,5,7,11-14,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMCMUACSPMQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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